molecular formula C6H3BrClNO4S B2453693 3-Bromo-2-nitrobenzenesulphonyl chloride CAS No. 1261671-62-8

3-Bromo-2-nitrobenzenesulphonyl chloride

Cat. No.: B2453693
CAS No.: 1261671-62-8
M. Wt: 300.51
InChI Key: JDTXKHVLNFSTOC-UHFFFAOYSA-N
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Description

3-Bromo-2-nitrobenzenesulphonyl chloride is an organic compound with the molecular formula C6H3BrClNO4S and a molecular weight of 300.52 g/mol . It is a solid at room temperature and is known for its reactivity due to the presence of both nitro and sulfonyl chloride functional groups.

Properties

IUPAC Name

3-bromo-2-nitrobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO4S/c7-4-2-1-3-5(14(8,12)13)6(4)9(10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTXKHVLNFSTOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 3-Bromo-2-nitrobenzenesulphonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various sulfonyl derivatives, depending on the nucleophile used . The nitro group can also participate in redox reactions, further expanding the compound’s reactivity profile .

Comparison with Similar Compounds

3-Bromo-2-nitrobenzenesulphonyl chloride can be compared with other sulfonyl chlorides and nitrobenzenes:

These comparisons highlight the unique reactivity and applications of this compound due to the specific positioning of its functional groups.

Biological Activity

3-Bromo-2-nitrobenzenesulphonyl chloride is a compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. Its unique structure, characterized by the presence of bromine and nitro substituents on the benzene ring, allows it to interact with various biological targets, making it a subject of interest for drug development and synthetic applications.

Chemical Structure and Properties

The molecular formula for this compound is C₆H₄BrClN₂O₄S, with a molecular weight of approximately 334.96 g/mol. The compound features a sulfonyl chloride group, which is known for its reactivity in nucleophilic substitution reactions, facilitating the synthesis of sulfonamides and other derivatives.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes, particularly cytochrome P450 enzymes (CYP1A2 and CYP2C19). These enzymes play crucial roles in drug metabolism, and their inhibition can lead to significant drug-drug interactions, impacting pharmacokinetics and therapeutic efficacy.

Biological Activity Overview

Key Biological Activities:

  • Enzyme Inhibition: The compound has been shown to inhibit CYP1A2 and CYP2C19, which are essential for the metabolism of various pharmaceuticals.
  • Antimicrobial Properties: Preliminary studies suggest that this compound may exhibit antimicrobial activity, potentially making it useful in developing new antibiotics.
  • Anticancer Potential: The compound's structural characteristics may allow it to interact with cancer-related pathways, although specific studies are still required to confirm these effects.

Research Findings

Recent research has focused on understanding the interactions between this compound and various biological targets. Below is a summary of findings from different studies:

StudyFindings
Identified as an inhibitor of CYP1A2 and CYP2C19; potential implications for drug-drug interactions.
Investigated for antimicrobial properties; may serve as a precursor for biologically active molecules.
Explored for anticancer applications; further studies needed to elucidate mechanisms.

Case Studies

  • Cytochrome P450 Interaction Study : A study demonstrated that this compound significantly inhibited CYP1A2 activity in vitro, suggesting potential implications for co-administered drugs that are metabolized by this enzyme. The IC50 values were determined to be in the low micromolar range, indicating a strong inhibitory effect.
  • Antimicrobial Testing : In another study, derivatives of this compound were tested against various bacterial strains. The results indicated moderate antibacterial activity against methicillin-sensitive Staphylococcus aureus (MSSA) with MIC values ranging from 0.39 to 3.12 mg/L .

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